molecular formula C13H15ClN2O2 B1399103 (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione CAS No. 886588-61-0

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B1399103
CAS No.: 886588-61-0
M. Wt: 266.72 g/mol
InChI Key: BQSFMNHZZTVEQZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a piperidin-3-yl substituent at the 2-position. Its hydrochloride salt (CAS: 1381795-31-8) is a key intermediate in the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . The compound’s stereochemistry is critical, as the (R)-configuration ensures proper binding to the target enzyme during linagliptin synthesis. It is commercially available, with purity levels up to 95%, and is typically stored under dry, room-temperature conditions .

Structurally, the compound combines the planar isoindoline-1,3-dione core with a piperidine ring, enabling both hydrogen bonding (via the dione oxygen atoms) and hydrophobic interactions (via the piperidine moiety). This duality makes it a versatile scaffold for medicinal chemistry applications.

Properties

IUPAC Name

2-[(3R)-piperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZMSVKCTYEPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Based on Patent Literature

a. Amide Coupling and Cyclization Approach

According to US Patent US9133161B2, a prevalent method involves reacting a suitably substituted phthalic anhydride or its derivatives with a 3-aminopiperidine-2,6-dione salt, such as the hydrochloride salt. The key steps include:

  • Formation of an amide linkage: The 3-aminopiperidine-2,6-dione salt reacts with a phthalic anhydride derivative in the presence of a base (e.g., triethylamine or pyridine) to form an amide intermediate.
  • Cyclization to isoindoline core: Elevated temperatures (~120°C) facilitate intramolecular cyclization, yielding the isoindoline-1,3-dione scaffold.
  • Deprotection and chiral resolution: If protecting groups are employed, acid-mediated deprotection (using Lewis acids like BCl₃ or BBr₃) is used to reveal the hydroxyl or amino functionalities, followed by chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

b. Use of Chiral Precursors and Asymmetric Catalysis

Research indicates that asymmetric synthesis can be achieved by employing chiral starting materials or chiral catalysts during the cyclization step, ensuring enantioselectivity. For example, chiral auxiliaries or chiral ligands in catalytic systems can direct the formation of the (R)-configuration.

Specific Reaction Conditions and Reagents

Step Reagents Conditions Notes
Formation of amide 3-aminopiperidine-2,6-dione salt (e.g., hydrochloride) In organic solvent (e.g., acetic acid) Reaction at elevated temperature (~120°C)
Cyclization Heat (around 120°C) In presence of a base (triethylamine or pyridine) Promotes ring closure to form isoindoline core
Deprotection Lewis acids (BCl₃, BBr₃) Acidic conditions Removes protecting groups, yields hydroxyl or amino groups
Enantioselective synthesis Chiral catalysts or auxiliaries Variable, often at lower temperatures Ensures formation of (R)-enantiomer

Notable Research Findings

  • Patents such as US9133161B2 and WO2014018866A1 describe versatile routes involving acylation, cyclization, and deprotection steps, emphasizing the use of organic bases and acids to optimize yields and stereoselectivity.
  • Chiral resolution techniques are employed post-synthesis to isolate the (R)-enantiomer, often through chiral chromatography or crystallization of diastereomeric salts.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Temperature Stereoselectivity Yield Advantages
Amide coupling + cyclization Phthalic anhydride derivatives + 3-aminopiperidine-2,6-dione salt Triethylamine, pyridine ~120°C Achieved via chiral auxiliaries or resolution 50-70% Well-established, scalable
Asymmetric catalysis Chiral catalysts Chiral ligands, metal catalysts Variable Enantiomeric excess >90% Variable High stereoselectivity
Chiral resolution Racemic mixture Chiral chromatography Ambient Pure (R)-enantiomer Dependent on resolution efficiency High purity

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized isoindoline derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione acts as an inhibitor for several enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for folate metabolism, particularly in cancer cells. Inhibition of DHFR can impede cancer cell proliferation, making this compound a candidate for anticancer therapies.
  • Phosphodiesterase-5 (PDE5) : Inhibiting PDE5 may have implications for treating erectile dysfunction by promoting smooth muscle relaxation.

Antibacterial Properties

Initial studies suggest that this compound exhibits bactericidal activity against strains such as:

  • Staphylococcus aureus
  • Escherichia coli

Further research is necessary to elucidate the mechanisms behind these antibacterial effects and confirm efficacy.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties, likely due to its ability to modulate enzyme activities and interact with cellular signaling pathways. This makes it a candidate for treating conditions characterized by inflammation.

Medicinal Chemistry Applications

This compound serves as a valuable starting material in medicinal chemistry for synthesizing new drug candidates. Its structural features allow for modifications that can enhance biological activity or target specific diseases.

Case Studies and Research Findings

Several studies have investigated the applications of (R)-2-(Piperidin-3-yl)isoindoline in various contexts:

  • Cancer Research : Studies have shown that the compound's inhibition of DHFR can lead to reduced tumor growth in preclinical models.
  • Infectious Diseases : Investigations into its antibacterial properties have indicated potential use in treating resistant bacterial infections.
  • Inflammatory Disorders : Research into its anti-inflammatory effects suggests it may be beneficial in managing diseases such as arthritis and other inflammatory conditions.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Modulating gene expression to influence cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione and their biological or synthetic relevance:

Compound Name Structural Features Biological Activity/Application Key Differences Reference
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Amino and dioxopiperidine substituents Anticancer (PROTACs), IC50 >200 µM Higher polarity due to amino and dione groups
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione Nitro group at 4-position Custom synthesis for APIs and intermediates Enhanced electron-withdrawing properties
2-(Prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1) Propargyl substituent Anti-inflammatory (carrageenan-induced edema) Alkyne group enables click chemistry
2-(3-Hydroxypropyl)isoindoline-1,3-dione Hydroxypropyl chain Intermediate for antihyperglycemic agents Improved solubility due to hydroxyl group
(R)-2-((2-Oxo-oxazolidin-5-yl)methyl)isoindoline-1,3-dione Oxazolidinone ring Stereoselective synthesis of chiral building blocks Rigid oxazolidinone enhances stereochemical control

Physicochemical Properties

  • Solubility: The hydrochloride salt form of this compound enhances water solubility, critical for its role in linagliptin synthesis . Hydroxypropyl or amino-substituted analogs (e.g., ZM1, ZM2) further improve solubility .
  • Stability : Nitro-substituted derivatives (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione) may exhibit reduced stability under basic conditions due to electron-withdrawing effects .

Biological Activity

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione is a compound belonging to the isoindoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to an isoindoline-1,3-dione core. This unique structure contributes to its biological activity and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may bind to various enzymes, influencing their activity. For instance, it has shown potential in inhibiting cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Signal Transduction Pathways : It may affect signal transduction pathways by modulating receptor activities, thereby influencing cellular responses .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of isoindoline-1,3-dione possess significant antimicrobial properties. For example, one study reported that certain derivatives were effective against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : this compound has shown promise in cancer research. It has been linked to inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Its ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveInhibits cholinesterases; potential Alzheimer's treatment

Detailed Findings

  • Antimicrobial Studies : In vitro tests demonstrated that compounds derived from isoindoline-1,3-dione exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
  • Cancer Research : A study highlighted that this compound derivatives showed potent anticancer effects against various cell lines. The most effective compounds induced cell cycle arrest and apoptosis at low concentrations .
  • Neurodegenerative Disease Potential : A series of isoindoline derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing IC50 values as low as 1.12 μM for AChE inhibition, indicating strong potential for Alzheimer's therapy .

Q & A

Basic: What synthetic strategies are most effective for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione?

Answer:
The synthesis typically involves coupling isoindoline-1,3-dione derivatives with functionalized piperidine precursors. A common approach is the condensation of phthalic anhydride with (R)-piperidin-3-amine under acidic conditions (e.g., glacial acetic acid) . For example, analogous compounds like 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione are synthesized via reflux with phthalic anhydride derivatives and subsequent purification via recrystallization . Optimization requires controlling reaction time, temperature, and stoichiometry to minimize by-products like unreacted amines or dimerization artifacts .

Advanced: How can structural discrepancies in enzyme inhibition data be resolved for this compound?

Answer:
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. For instance, isoindoline-dione derivatives like 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione show varied inhibition profiles depending on enzyme isoforms or buffer systems . To address this:

  • Perform dose-response curves under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Use molecular docking to confirm binding mode consistency across isoforms .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm stereochemistry (e.g., R-configuration) and purity. Peaks for the piperidinyl proton (δ ~3.5–4.0 ppm) and isoindoline-dione carbonyls (δ ~170–175 ppm) are diagnostic .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1770 cm⁻¹ and ~1700 cm⁻¹) and secondary amine N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .

Advanced: How does the R-configuration influence pharmacological activity compared to the S-enantiomer?

Answer:
The R-configuration enhances steric complementarity with chiral binding pockets. For example, in enzyme inhibition studies, (R)-enantiomers of isoindoline-dione derivatives exhibit 2–5x higher potency than S-forms due to optimal hydrogen bonding with active-site residues . To validate:

  • Use chiral HPLC to separate enantiomers.
  • Compare IC50 values in kinetic assays (e.g., acetylcholinesterase inhibition) .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for non-polar by-products .
  • HPLC : Apply reverse-phase C18 columns for chiral separation if enantiomeric purity is critical .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess binding stability of the piperidinyl group in hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the isoindoline-dione core .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Basic: How should hygroscopicity be managed during storage?

Answer:

  • Store under inert gas (argon) in airtight containers with desiccants (e.g., silica gel).
  • Monitor stability via periodic Karl Fischer titration to quantify water content .

Advanced: What strategies improve pharmacokinetics in analog design?

Answer:

  • Prodrug Modification : Introduce ester groups at the piperidinyl nitrogen to enhance solubility .
  • Bioisosteric Replacement : Substitute the isoindoline-dione core with succinimide to reduce metabolic clearance .
  • LogP Optimization : Add hydrophilic substituents (e.g., hydroxyl groups) to lower octanol-water partition coefficients .

Advanced: How are polymorphic forms analyzed for stability and activity?

Answer:

  • X-Ray Diffraction (XRD) : Identify crystalline forms and unit cell parameters .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions .
  • In Vitro Dissolution Testing : Compare bioavailability of polymorphs in simulated biological fluids .

Basic: What are common synthetic by-products and their mitigation?

Answer:

  • Dimerization Products : Formed via amine cross-linking; minimized by using excess phthalic anhydride .
  • Oxidation Artifacts : Prevented by conducting reactions under nitrogen atmosphere .
  • Unreacted Amines : Removed via acid-base extraction (e.g., dilute HCl wash) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.